molecular formula C21H20N4O2 B12760930 Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((2-pyridylamino)methyl)- CAS No. 84138-34-1

Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((2-pyridylamino)methyl)-

Cat. No.: B12760930
CAS No.: 84138-34-1
M. Wt: 360.4 g/mol
InChI Key: GDTNXKUXYUKSLS-UHFFFAOYSA-N
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Description

Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((2-pyridylamino)methyl)- is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((2-pyridylamino)methyl)- typically involves multi-step organic reactions. The process begins with the formation of the benzimidazole core, followed by the introduction of the p-methoxyphenoxy and 2-pyridylamino groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((2-pyridylamino)methyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen atoms.

Scientific Research Applications

Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((2-pyridylamino)methyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((2-pyridylamino)methyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzimidazole
  • 2-((p-methoxyphenoxy)methyl)benzimidazole
  • 1-((2-pyridylamino)methyl)benzimidazole

Uniqueness

Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((2-pyridylamino)methyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

84138-34-1

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-[[2-[(4-methoxyphenoxy)methyl]benzimidazol-1-yl]methyl]pyridin-4-amine

InChI

InChI=1S/C21H20N4O2/c1-26-17-6-8-18(9-7-17)27-14-21-24-19-4-2-3-5-20(19)25(21)15-23-16-10-12-22-13-11-16/h2-13H,14-15H2,1H3,(H,22,23)

InChI Key

GDTNXKUXYUKSLS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CNC4=CC=NC=C4

Origin of Product

United States

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